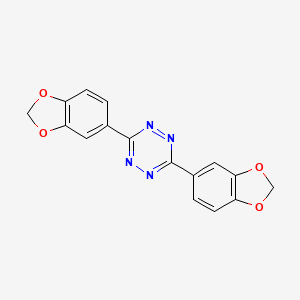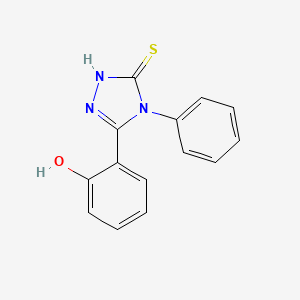
2-(Naphthalen-2-ylmethyl)pyrrolidine
Overview
Description
“2-(Naphthalen-2-ylmethyl)pyrrolidine” is a chemical compound with the molecular formula C15H17N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a naphthalene group via a methylene bridge . The presence of the pyrrolidine ring and the naphthalene group contributes to the unique properties of this compound.
Scientific Research Applications
Organocatalysis
- Michael Addition Reactions : (S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine has been used as an organocatalyst for highly stereoselective Michael addition reactions. It exhibits high catalytic activity for the direct asymmetric Michael reaction of cyclohexanone and nitroolefins, yielding adducts with high yields and enantioselectivity (Syu, Kao, & Lin, 2010).
Chemical Synthesis and Characterization
- Chiral Organocatalyst Synthesis : The synthesis of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a chiral organocatalyst, was studied, and its effective catalytic performance in asymmetric Michael addition was noted (Cui Yan-fang, 2008).
- Synthesis of Bidentate Ligands : 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine, a bidentate ligand, was synthesized and characterized, highlighting the potential of naphthalene derivatives in complex chemical structures (Najar & Ward, 2013).
Sensing and Detection
- Metal Ion Chemosensors : Naphthalene derivatives have been developed as chemosensors for detecting transition metal ions. These compounds show selective recognition abilities and colorimetric changes upon binding with specific metal ions (Gosavi-Mirkute et al., 2017).
Pharmaceutical Applications
- Drug Efflux Pump Inhibition : N-substituted aryloxymethyl pyrrolidines with naphthalene derivatives were synthesized and investigated for their ability to inhibit drug efflux pumps like P-glycoprotein, a critical factor in combating multidrug resistance in cancer treatments (Carocci et al., 2016).
Material Science
- Electropolymerization and Conducting Polymers : Derivatives of naphthalene and pyrrolidine were used in the synthesis of conducting polymers via electropolymerization, demonstrating potential applications in material science (Sotzing et al., 1996).
Biochemistry and Molecular Biology
- DNA Interaction and Cleavage : Copper(II) complexes with naphthalene rings have been shown to interact with DNA and cause cleavage, with potential implications in biochemistry and molecular biology (Sun et al., 2009).
Fluorescent Chemosensors
- Zinc Ion Detection : Naphthalene-based Schiff base chemosensors have been designed for selective detection of Zn2+ ions in aqueous solutions, showing a significant fluorescence enhancement upon binding with Zn2+ (Wu et al., 2014).
Future Directions
Pyrrolidine and its derivatives, including “2-(Naphthalen-2-ylmethyl)pyrrolidine”, have shown potential in drug discovery due to their versatile structure and biological activity . Future research could focus on exploring the therapeutic potential of these compounds and optimizing their synthesis methods.
properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-5-14-10-12(7-8-13(14)4-1)11-15-6-3-9-16-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUUOCBNKQDCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315788 | |
| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82589-44-4 | |
| Record name | NSC297336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(naphthalen-2-ylmethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(hydroxymethyl)phenyl]propanamide](/img/structure/B3387375.png)





![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine](/img/structure/B3387415.png)
